molecular formula C11H19N3O6S B1681029 S-Methylglutathione CAS No. 2922-56-7

S-Methylglutathione

Cat. No.: B1681029
CAS No.: 2922-56-7
M. Wt: 321.35 g/mol
InChI Key: QTQDDTSVRVWHMO-BQBZGAKWSA-N
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Description

S-Methyl glutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is characterized by the substitution of a methyl group at the sulfur atom of the cysteine residue. S-Methyl glutathione is known for its enhanced nucleophilicity compared to glutathione, making it a potent reagent in various biochemical processes .

Scientific Research Applications

S-Methyl glutathione has a wide range of applications in scientific research:

Future Directions

S-Methylglutathione is considered a biologically relevant peptide and occurs in plants, animals, and humans . It has been found in yeasts, brain tissues, and Escherichia coli . In biological systems, the synthesis of this compound involves chemotaxis methyltransferase, glutathione, and S-adenosyl-methionine . Future research may focus on its potential roles in various biological functions and its impact on health and disease.

Biochemical Analysis

Biochemical Properties

S-Methylglutathione is a methionine-containing peptide and a potent glyoxylase inhibitor . It interacts with several enzymes and proteins, including glutathione S-transferase and glyoxalase I . These interactions are crucial for its role in detoxification processes. For instance, this compound inhibits glyoxalase I, which is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the redox state of cells by participating in the detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . This compound also modulates the activity of enzymes involved in antioxidant defense, thereby protecting cells from oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits glyoxalase I, reducing the levels of methylglyoxal in cells . This modification can alter the activity, localization, and function of target proteins, thereby influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in gene expression and enzyme activities . These changes are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and protect against oxidative stress . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These adverse effects are likely due to the overwhelming of cellular detoxification mechanisms and the accumulation of toxic intermediates.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the glutathione metabolism pathway . It interacts with enzymes such as glutathione S-transferase and glyoxalase I, which are crucial for its role in detoxification and antioxidant defense . The presence of this compound can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins . For example, it can be transported by multidrug resistance protein 1 (MRP1), an ATP-dependent transporter that facilitates the movement of various organic anions across cellular membranes . This transport mechanism ensures the proper localization and accumulation of this compound within cells and tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The presence of this compound in these compartments is essential for its role in maintaining cellular redox balance and protecting against oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Methyl glutathione can be synthesized through the methylation of glutathione. The process typically involves the reaction of glutathione with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of S-Methyl glutathione follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions

S-Methyl glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Methyl glutathione stands out due to its enhanced nucleophilicity and ability to participate in a broader range of chemical reactions. Its unique properties make it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-methylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O6S/c1-21-5-7(10(18)13-4-9(16)17)14-8(15)3-2-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQDDTSVRVWHMO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183479
Record name S-Methyl glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-56-7
Record name S-Methylglutathione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2922-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl glutathione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl glutathione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-Methyl glutathione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYLGLUTATHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOW3025SR1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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